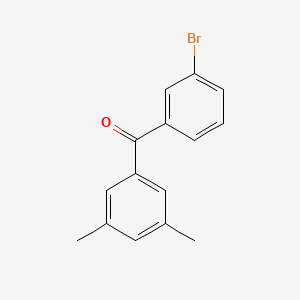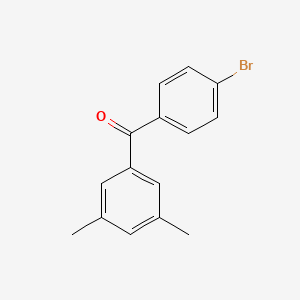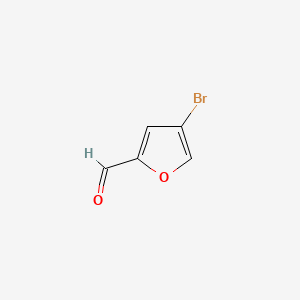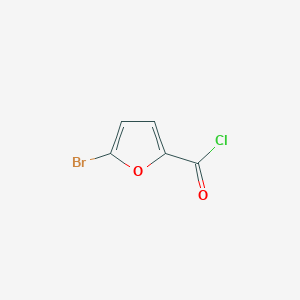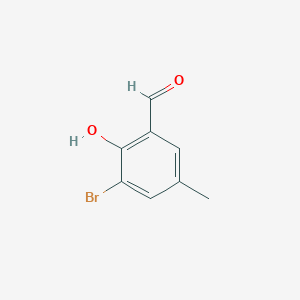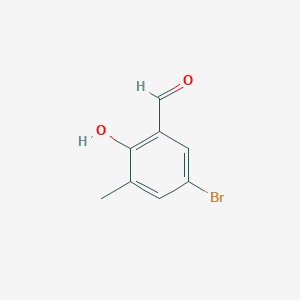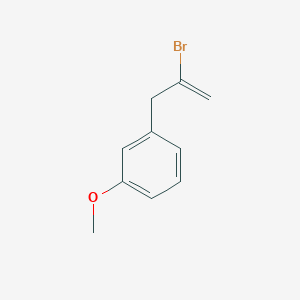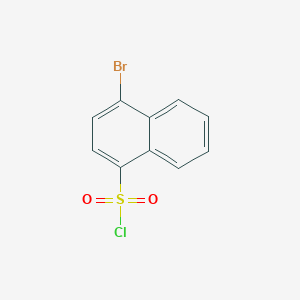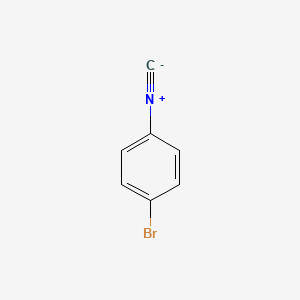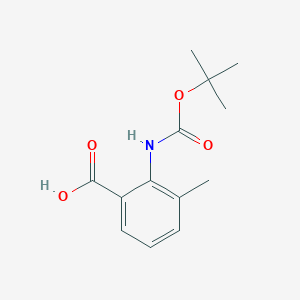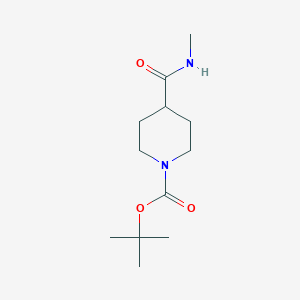
3-(3-Fluoro-4-methoxyphenyl)-1-propene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(3-Fluoro-4-methoxyphenyl)-1-propene has been explored in various studies. For instance, a chalcone derivative, 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was synthesized using a sonochemical method, which proved to be more efficient than the conventional method, achieving complete conversion in just 10 minutes compared to 4 hours, and resulting in a 63% increase in crystallinity . Another study synthesized 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique, followed by the creation of novel Schiff bases through a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Additionally, novel trisubstituted ethylenes with fluoro, methyl, and methoxy ring-disubstituted octyl phenylcyanoacrylates were prepared through Knoevenagel condensation and characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structures of synthesized compounds have been elucidated using various techniques. For example, the chalcone derivative mentioned earlier was characterized using FTIR, NMR, elemental analyses, and studied for XRD, PSM, TGA, and SEM properties . The Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile were established based on IR, 1H NMR, 13C NMR, and mass spectral data . The crystal structure of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol was determined, revealing important dihedral angles and intermolecular hydrogen bonding .
Chemical Reactions Analysis
The studies have shown various chemical reactions involving fluoro and methoxy substituted compounds. The cyclisation of 3-(2-fluorophenyl)propanols to chromans was catalyzed by rhodium, suggesting activation of the aryl fluoride towards intramolecular nucleophilic substitution . The electropolymerization of 3-Fluoro-4-hexylthiophene, however, remained unsuccessful, but its electronic properties were analyzed .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been extensively studied. The synthesized chalcone derivative's crystallinity was significantly improved using the sonochemical method . The electronic properties of conjugated polythiophenes were tuned using 3-Fluoro-4-hexylthiophene as a building block . The antimicrobial activity of novel Schiff bases was evaluated, with some derivatives showing excellent activity . The structural, spectral, and electronic properties of 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds were examined using density functional theory, revealing insights into their electrophilic site strength and potential as kinase inhibitors .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions : The compound has been utilized in the synthesis of other chemical compounds. For example, Pimenova et al. (2003) explored the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its reactions, showcasing the compound's potential in creating new chemical entities (Pimenova et al., 2003).
Copolymerization with Styrene : This compound has been used in the copolymerization process with styrene, as investigated by Kharas et al. (2016, 2017). These studies demonstrate the compound's potential in creating novel polymers with specific properties (Kharas et al., 2016), (Kharas et al., 2017).
Dye-Sensitized Solar Cells (DSSCs) : Anizaim et al. (2020) explored the use of compounds similar to 3-(3-Fluoro-4-methoxyphenyl)-1-propene in dye-sensitized solar cells. Their research indicates the compound's role in enhancing the efficiency of DSSCs (Anizaim et al., 2020).
Tuning Electronic Properties of Polymers : Gohier et al. (2013) investigated how 3-Fluoro-4-hexylthiophene, a similar compound, can be used to tune the electronic properties of conjugated polythiophenes, highlighting the potential of 3-(3-Fluoro-4-methoxyphenyl)-1-propene in modifying electronic characteristics of polymers (Gohier et al., 2013).
Antimicrobial Activity : Puthran et al. (2019) synthesized Schiff bases using derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and demonstrated their antimicrobial activity. This indicates the potential of 3-(3-Fluoro-4-methoxyphenyl)-1-propene in the synthesis of antimicrobial agents (Puthran et al., 2019).
Optical Nonlinearity for Optical Limiting Applications : Shetty et al. (2017) synthesized new chalcones and investigated their optical nonlinearity, suggesting applications in optical limiting. This research opens avenues for using 3-(3-Fluoro-4-methoxyphenyl)-1-propene in advanced optical applications (Shetty et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluoro-1-methoxy-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPPOZGBOWCXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374594 | |
| Record name | 4-allyl-2-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methoxyphenyl)-1-propene | |
CAS RN |
222422-50-6 | |
| Record name | 4-allyl-2-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

